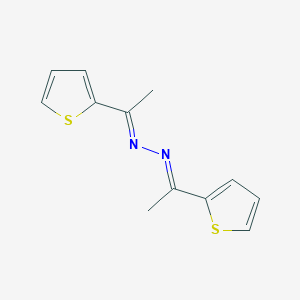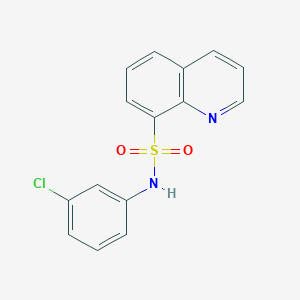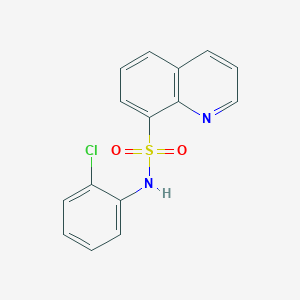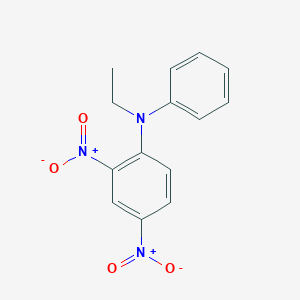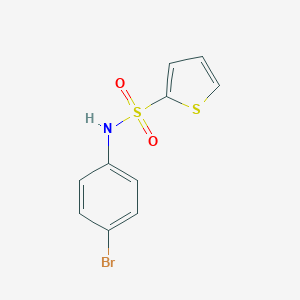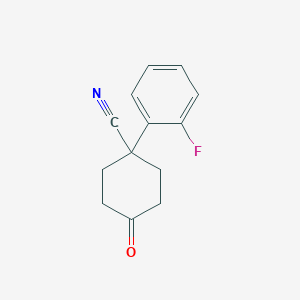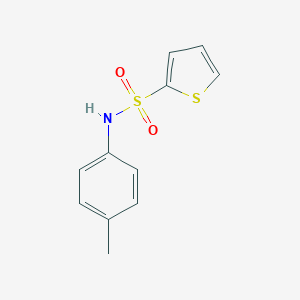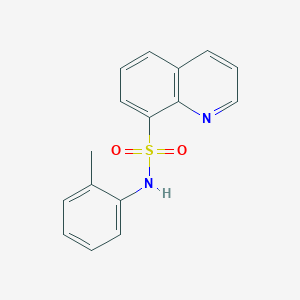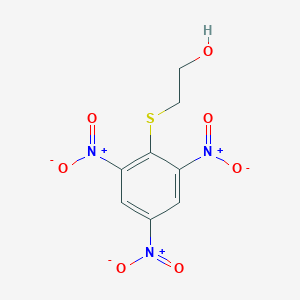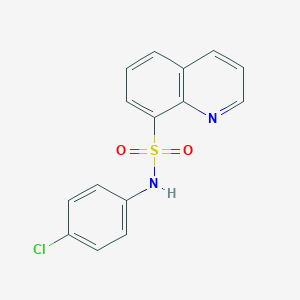![molecular formula C6H7Cl2N3S B182961 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- CAS No. 118124-76-8](/img/structure/B182961.png)
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a member of the triazole family of compounds, which have been found to possess a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are essential for the survival of microorganisms and cancer cells. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory effects, reducing inflammation in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- in lab experiments is its broad range of biological activities. This compound has been found to possess antifungal, antibacterial, antiviral, and anticancer properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to take appropriate safety precautions when handling it.
Zukünftige Richtungen
There are many potential future directions for research on 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-. One area of interest is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, further research is needed to fully understand the potential applications of this compound in agriculture, including its use as a herbicide, insecticide, and fungicide.
Conclusion
In conclusion, 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- is a chemical compound with a wide range of potential applications in scientific research. Its unique properties and potential biological activities make it a useful tool for studying various biological processes. However, it is important to use this compound in a controlled manner and to take appropriate safety precautions when handling it. Further research is needed to fully understand the potential applications of this compound in various fields, including medicine and agriculture.
Synthesemethoden
The synthesis of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- involves the reaction of 2,2-dichlorocyclopropylmethanethiol with 4-nitro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This compound has also been studied for its potential use as a herbicide, insecticide, and fungicide.
Eigenschaften
CAS-Nummer |
118124-76-8 |
|---|---|
Produktname |
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- |
Molekularformel |
C6H7Cl2N3S |
Molekulargewicht |
224.11 g/mol |
IUPAC-Name |
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3S/c7-6(8)1-4(6)2-12-5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
InChI-Schlüssel |
PYPBYLSMSOWIFU-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
Kanonische SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
Löslichkeit |
19.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



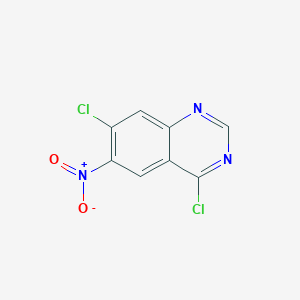
![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)

